molecular formula C11H11ClO3 B1400235 1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1228460-50-1

1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1400235
M. Wt: 226.65 g/mol
InChI Key: ZBGFDFQYQLRREQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as CDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Intermediates for Fungicides and Pharmaceuticals

This compound and its derivatives have been explored for their role as intermediates in the synthesis of various chemicals, including fungicides like difenoconazole. For instance, a study by Wei-sheng Xie focused on synthesizing 3-Chloro-4-(2-bromomethyl-4-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an important intermediate for difenoconazole, showcasing its potential in agricultural chemistry (Xie Wei-sheng, 2007).

Antimicrobial and Anti-inflammatory Agents

Further research has demonstrated the potential of derivatives in antimicrobial and anti-inflammatory applications. For example, the synthesis and biological evaluation of compounds derived from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone have shown excellent antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus, suggesting significant implications for medical and pharmaceutical research (V.M. Sherekar et al., 2022).

Another study focused on synthesizing new chalcone derivatives as anti-inflammatory agents, highlighting the diverse pharmacological potentials of compounds related to "1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone" (Z. Rehman, P. Saini, Sushil Kumar, 2022).

Development of Antibacterial Compounds

Moreover, the compound's derivatives have been investigated for their antibacterial activities. Studies such as the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas, underscore the role of these compounds in developing new antibacterial agents, potentially offering new treatments for bacterial infections (S. Kamila, Kimberly Mendoza, E. Biehl, 2012).

Chemical Synthesis and Characterization

Research has also delved into the synthesis, characterization, and evaluation of these compounds for various chemical properties and activities. For example, the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes highlights a method for creating compounds with potential applications in organic synthesis and material science (R. Mosca, M. Fagnoni, M. Mella, A. Albini, 2001).

properties

IUPAC Name

1-(3-chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGFDFQYQLRREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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